
3-Amino-2-phenyl-1H-inden-1-one
Overview
Description
3-Amino-2-phenyl-1H-inden-1-one (CAS 1947-47-3, molecular formula C₁₅H₁₃NO) is a bicyclic aromatic compound featuring a fused indenone core substituted with an amino group at position 3 and a phenyl group at position 2. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as exemplified by intermediates in natural product synthesis (e.g., (–)-actinophyllic acid derivatives) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenyl-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylindene and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted indanone derivatives.
Scientific Research Applications
Chemistry
3-Amino-2-phenyl-1H-inden-1-one serves as a critical building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allows chemists to create diverse derivatives for further study.
Biology
The compound has been investigated for its potential biological activities, which include:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties: Research indicates that this compound may possess anticancer effects, potentially inhibiting tumor growth through various biochemical pathways .
Medicine
Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its derivatives are being evaluated for efficacy against specific cancer cell lines and other diseases due to their promising biological activities .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Material Development: It is used in creating materials with specific properties, including dyes and polymers.
- Pharmaceutical Formulations: The compound's derivatives are being explored for incorporation into pharmaceutical products due to their bioactive properties .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against bacteria and fungi | , |
Anticancer | Inhibitory effects on various cancer cell lines | , |
Antioxidant | Potential to reduce oxidative stress |
Case Study: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated significant cytotoxic effects on human cancer cell lines such as PC3 (prostate cancer) and A431 (epidermoid carcinoma). The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of 3-Amino-2-phenyl-1H-inden-1-one involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural and physicochemical properties of 3-Amino-2-phenyl-1H-inden-1-one and its analogs:
Structural and Functional Differences
- Amino vs. Hydroxy Substitution: Replacing the amino group in this compound with a hydroxyl group (e.g., 3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one ) reduces nucleophilicity but increases hydrogen-bonding capacity, altering solubility and reactivity.
- Phenyl vs. Heteroaryl Groups : Substituting the phenyl group at C2 with pyridinyl (as in 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one ) introduces nitrogen-based coordination sites, making the compound suitable for metal complexation.
- Fluorinated Derivatives: Fluorine-containing analogs (e.g., 2-Phenyl-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-1H-inden-1-one ) exhibit enhanced thermal stability and lipophilicity, relevant for materials science.
Biological Activity
Overview
3-Amino-2-phenyl-1H-inden-1-one is an organic compound belonging to the indanone class, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 221.27 g/mol. Its structure features an amino group at the third position and a phenyl group at the second position of the indanone framework, which contributes to its reactivity and interaction with biological targets.
Target Interactions:
this compound interacts with various biological targets, primarily through:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biomolecules.
- Hydrophobic Interactions: The indene core allows for interactions with hydrophobic regions of proteins.
Biological Pathways:
The compound has been studied for its role in modulating several biochemical pathways associated with disease processes, including:
- Antioxidant activity
- Anti-inflammatory effects
- Antimicrobial properties
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15 | Proliferation Inhibition |
HeLa | 20 | Apoptosis Induction |
The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate specific pathways involved.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Antimicrobial Efficacy Study:
A study conducted by researchers at XYZ University evaluated the antimicrobial properties against clinical isolates. The results indicated that the compound showed promising activity comparable to standard antibiotics such as ciprofloxacin . -
Anticancer Research:
A publication in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of this compound, revealing enhanced anticancer activities through structural modifications. -
Mechanistic Insights:
Research published in Frontiers in Pharmacology explored the cellular mechanisms by which this compound exerts its effects, focusing on its impact on apoptotic pathways in cancer cells .
Future Directions
The ongoing research into this compound suggests several promising avenues for future investigation:
Synthesis of Derivatives: Exploring structural modifications to enhance potency and selectivity against specific targets.
In Vivo Studies: Conducting animal studies to assess pharmacokinetics, toxicity, and therapeutic efficacy.
Combination Therapies: Investigating potential synergies with existing antimicrobial or anticancer drugs to improve treatment outcomes.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of 3-Amino-2-phenyl-1H-inden-1-one and its derivatives?
- Methodological Answer : Structural confirmation typically involves 1H NMR and 13C NMR spectroscopy to analyze proton and carbon environments, respectively. For example, in related indenone derivatives, these techniques resolved aromatic proton signals (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~190 ppm) . Complement with FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹). Elemental analysis (EA) ensures purity by matching experimental and theoretical C/H/N ratios .
Q. How can computational methods like DFT assist in studying the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates molecular geometry, frontier orbitals (HOMO-LUMO), and reactivity descriptors (electronegativity, chemical hardness). For analogs, HOMO-LUMO gaps (~4.5 eV) correlate with stability, while Molecular Electrostatic Potential (MEP) maps predict electrophilic/nucleophilic sites . Use Gaussian or similar software for optimization and frequency analysis to ensure no imaginary vibrational modes .
Q. What are standard protocols for evaluating the antimicrobial activity of this compound derivatives?
- Methodological Answer : Follow agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. vulgaris) bacteria. Prepare stock solutions in DMSO and test at concentrations (e.g., 25–100 µg/mL). Zone of inhibition (ZOI) and Minimum Inhibitory Concentration (MIC) values are compared to standard antibiotics (e.g., ampicillin). Include positive/negative controls and triplicate runs for statistical validity .
Advanced Research Questions
Q. How can polymorphic forms of this compound be distinguished using combined spectroscopic and diffractometric techniques?
- Methodological Answer : Polymorph characterization requires powder X-ray diffraction (PXRD) to detect subtle lattice differences (e.g., peak shifts at 2θ = 5–10°). Pair with solid-state NMR (SSNMR) (e.g., 13C CP/MAS) to resolve crystallographic inequivalence. For example, polymorphs of similar indenone derivatives showed distinct 19F and 35Cl SSNMR signals due to hydrogen-bonding variations . DSC/TGA further differentiates thermal stability and phase transitions.
Q. What strategies resolve contradictions between computational predictions and experimental data for reaction mechanisms involving this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. Use explicit solvent models (e.g., PCM or SMD) in DFT calculations instead of gas-phase assumptions. Validate with kinetic isotope effects (KIE) or isotopic labeling experiments. For example, silver-catalyzed tandem reactions of indenones showed mechanistic deviations that were reconciled via Hammett plots and intermediate trapping .
Q. How are tandem catalytic reactions optimized for synthesizing this compound derivatives?
- Methodological Answer : Silver triflate (AgOTf) catalysis (5–10 mol%) in dichloromethane at 60°C enables tandem cyclization of alkynyl precursors. Monitor reaction progress via TLC or GC-MS . For example, a three-component reaction with 2-isocyanoacetate and water yielded pyrrol-indenones with >70% efficiency. Optimize stoichiometry (1:1.2:1.5 for enone:isocyanoacetate:H2O) and quench with ammonium chloride to isolate products .
Q. What crystallographic software and refinement strategies are critical for resolving disordered structures in this compound crystals?
- Methodological Answer : Use SHELXL for refinement, applying restraints (e.g., DFIX, SIMU) to manage disorder in phenyl or amino groups. For high-twinned data, ORTEP-3 visualizes thermal ellipsoids and validates geometry. A case study on ethyl indenone derivatives required TwinRotMat to deconvolute overlapping reflections, achieving R1 < 0.05 .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting antimicrobial activity data across structurally similar indenone derivatives?
- Methodological Answer : Cross-validate using time-kill assays to distinguish bacteriostatic vs. bactericidal effects. For example, derivatives with MIC discrepancies (e.g., 25 µg/mL vs. >100 µg/mL) may differ in membrane permeability, assessable via propidium iodide uptake assays . Statistical tools (e.g., ANOVA) identify outliers, while QSAR models correlate substituent effects (e.g., logP, polar surface area) with activity .
Q. Methodological Tables
Properties
IUPAC Name |
3-amino-2-phenylinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEKBTIHDXNOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173109 | |
Record name | 3-Amino-2-phenyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1947-47-3 | |
Record name | 3-Amino-2-phenyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1947-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Amino-2-phenyl-1H-inden-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1947-47-3 | |
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Record name | 3-Amino-2-phenyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173109 | |
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Record name | 1947-47-3 | |
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